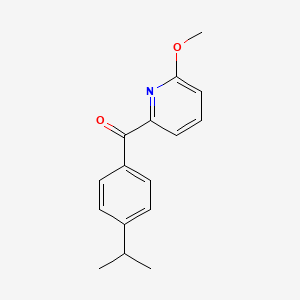

2-(4-Isopropylbenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUISMZZDQEFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195037 | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-25-4 | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(4-isopropylbenzoyl)-6-methoxypyridine, a substituted benzoylpyridine of interest in medicinal chemistry and materials science. We will explore two primary and robust synthetic strategies: a Grignard-based Kumada-Corriu cross-coupling reaction and a palladium-catalyzed Suzuki-Miyaura cross-coupling. This document will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step experimental protocols. Furthermore, a comparative analysis of these methods will be presented, alongside expected characterization data for the target compound, to aid researchers in selecting the most suitable route for their specific needs.

Introduction

Substituted benzoylpyridines are a class of compounds with significant applications in various fields, including pharmaceuticals and materials science. The unique electronic and structural features of the benzoylpyridine scaffold make it a valuable pharmacophore in drug discovery. The title compound, 2-(4-isopropylbenzoyl)-6-methoxypyridine, combines a methoxy-substituted pyridine ring with a 4-isopropylbenzoyl moiety, offering a unique combination of steric and electronic properties for potential biological interactions. This guide aims to provide a detailed and practical resource for the synthesis of this important molecule.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-aroylpyridines can be approached through several C-C bond-forming reactions. In this guide, we will focus on two of the most effective and widely used methods: the Kumada-Corriu coupling and the Suzuki-Miyaura coupling.

-

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent, a potent organomagnesium nucleophile, which couples with an organic halide in the presence of a nickel or palladium catalyst.[1] The primary advantage of this method is the direct use of the highly reactive Grignard reagent, which can often lead to high yields and relatively fast reaction times.[2] However, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction.[1]

-

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate.[3] The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of many organoboron reagents.[4] While it may require an extra step to prepare the organoboron species, the overall reliability and substrate scope often make it a preferred method in complex syntheses.[5]

Synthetic Pathways and Experimental Protocols

Route 1: Kumada-Corriu Cross-Coupling

This approach involves the formation of a 2-pyridyl Grignard reagent from 2-bromo-6-methoxypyridine, followed by a palladium-catalyzed cross-coupling with 4-isopropylbenzoyl chloride. The use of secondary phosphine oxide (SPO) ligands has been shown to be particularly effective in promoting the coupling of 2-pyridyl Grignard reagents.[6][7]

Figure 1: Kumada-Corriu cross-coupling pathway for the synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent (6-Methoxy-2-pyridylmagnesium bromide)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-6-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromo-6-methoxypyridine solution to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-bromo-6-methoxypyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear dark and cloudy.

Step 2: Kumada-Corriu Cross-Coupling

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of the palladium catalyst, for example, a pre-formed complex of Pd(OAc)2 and a secondary phosphine oxide ligand like di(1-adamantyl)phosphine oxide ((1-Ad)2P(O)H) (1-5 mol%).[7]

-

To this catalyst solution, add a solution of 4-isopropylbenzoyl chloride (1.0 eq.) in anhydrous THF.

-

Cool the catalyst and acyl chloride mixture to 0 °C.

-

Slowly add the freshly prepared Grignard reagent solution from Step 1 to the catalyst mixture via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-isopropylbenzoyl)-6-methoxypyridine.

Route 2: Suzuki-Miyaura Cross-Coupling

This alternative route involves the in-situ generation of a 2-pyridyl boronic ester from 2-bromo-6-methoxypyridine, which then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 4-isopropylbenzoyl chloride. This method is advantageous due to its tolerance of a wider range of functional groups.[3][5]

Figure 2: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Experimental Protocol:

Step 1: Synthesis of 6-Methoxy-2-pyridylboronic acid pinacol ester

-

To a flame-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%).[8]

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a round-bottom flask, add the crude 6-methoxy-2-pyridylboronic acid pinacol ester from Step 1 (1.0 eq.), 4-isopropylbenzoyl chloride (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3-5 mol%), and a base such as potassium carbonate (2.0 eq.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

-

De-gas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 90 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Summary of Reaction Parameters

| Parameter | Kumada-Corriu Coupling | Suzuki-Miyaura Coupling |

| Nucleophile | 6-Methoxy-2-pyridylmagnesium bromide | 6-Methoxy-2-pyridylboronic acid pinacol ester |

| Electrophile | 4-Isopropylbenzoyl chloride | 4-Isopropylbenzoyl chloride |

| Catalyst | Palladium(II) acetate / SPO ligand | Pd(dppf)Cl2 (for borylation), Pd(PPh3)4 (for coupling) |

| Base | Not required for coupling step | Potassium acetate (borylation), Potassium carbonate (coupling) |

| Solvent | Anhydrous THF | 1,4-Dioxane (borylation), Toluene/Water (coupling) |

| Temperature | 60 °C | 80 °C (borylation), 90 °C (coupling) |

| Key Advantages | Fewer synthetic steps, potentially faster | Broader functional group tolerance, milder conditions |

| Key Considerations | Moisture-sensitive Grignard reagent | Requires an additional borylation step |

Expected Characterization of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (benzoyl group): Two doublets are expected in the range of δ 7.8-8.2 ppm for the protons ortho to the carbonyl group, and a multiplet between δ 7.3-7.6 ppm for the protons meta and para to the carbonyl. The isopropyl group will show a septet for the CH proton around δ 3.0 ppm and a doublet for the two methyl groups around δ 1.2-1.3 ppm.

-

Aromatic Protons (pyridine ring): A triplet (or doublet of doublets) is expected for the H4 proton, and two doublets for the H3 and H5 protons. The chemical shifts will be influenced by the methoxy and benzoyl substituents.

-

Methoxy Protons: A singlet for the -OCH₃ group is expected around δ 3.9-4.1 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon: A signal in the range of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Isopropyl Carbons: Signals for the CH and CH₃ carbons.

-

Methoxy Carbon: A signal around δ 53-55 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of C₁₆H₁₇NO₂ + 1.

-

Conclusion

This technical guide has outlined two reliable and efficient synthetic routes for the preparation of 2-(4-isopropylbenzoyl)-6-methoxypyridine. The choice between the Kumada-Corriu and Suzuki-Miyaura cross-coupling reactions will depend on the specific requirements of the synthesis, including functional group compatibility, scale, and available resources. The detailed protocols and expected characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis and further investigation of this and related benzoylpyridine derivatives.

References

- Ackermann, L., & Schulzke, C. (2010). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. European Journal of Organic Chemistry, 2010(23), 4343-4346.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2018). Chemistry – A European Journal, 24(43), 10856-10871.

-

Kumada coupling. (2023). In Wikipedia. Retrieved from [Link]

- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (1993). HETEROCYCLES, 36(4), 771.

- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025). Organic Process Research & Development.

-

Kumada Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? (2003). Tetrahedron, 59(13), 2267-2273.

- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2003). Tetrahedron, 59(13), 2267-2273.

-

Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(5), 2110-2120.

-

Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Organic Letters, 8(19), 4215-4218.

- 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (2021). Molecules, 26(11), 3328.

-

Heck reaction. (2023). In Wikipedia. Retrieved from [Link]

- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6885-6925.

-

Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. (2007).

- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). The Journal of Organic Chemistry, 84(18), 11755-11763.

- Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012). Organic Chemistry Portal.

-

The Suzuki Reaction. (n.d.). In Andrew G Myers Research Group. Retrieved from [Link]

- Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. (1991). Journal of the Chemical Society, Perkin Transactions 1, 1697-1702.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).

- Synthesis method of 2-benzoylpyridine. (2015).

- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2008). Tetrahedron Letters, 49(1), 143-146.

- Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (2008). The Journal of Organic Chemistry, 73(18), 7126-7131.

-

benzyl alcohol. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

- Help for preparation of 2 benzylpyridine. (2012). In Sciencemadness.org.

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1626-1633.

- Process for preparation of benzoylpyridines and derivatives. (1975).

-

3-benzoylpyridine. (n.d.). In Organic Syntheses. Retrieved from [Link]

- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr

- Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. (2003). Journal of Synthetic Organic Chemistry, Japan, 61(11), 1126-1135.

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Benzoylpyridine(91-02-1) 1H NMR [m.chemicalbook.com]

2-(4-Isopropylbenzoyl)-6-methoxypyridine structural analysis and characterization

This technical guide details the structural analysis, synthesis, and characterization of 2-(4-Isopropylbenzoyl)-6-methoxypyridine , a diaryl ketone derivative with significant applications in photo-initiated polymerization (Type II photoinitiators) and medicinal chemistry (kinase inhibitor pharmacophores).[1]

Structural Analysis & Characterization Protocol[1]

Executive Summary

2-(4-Isopropylbenzoyl)-6-methoxypyridine is a hetero-diaryl ketone characterized by a central carbonyl bridge linking an electron-rich 6-methoxypyridine ring and a lipophilic 4-isopropylbenzene (cumene) moiety.[1]

-

Chemical Formula: C₁₆H₁₇NO₂[1]

-

Molecular Weight: 255.31 g/mol [1]

-

Core Utility:

-

Photochemistry: Functions as a Norrish Type II photoinitiator, utilizing the pyridine nitrogen to modulate n-π* transition states, enhancing hydrogen abstraction efficiency compared to standard benzophenones.[1]

-

Pharmacology: Serves as a privileged scaffold in the synthesis of tubulin polymerization inhibitors and specific GPCR ligands.

-

Synthesis Protocol: The Lithiation-Acylation Route

Direct Friedel-Crafts acylation of 2-methoxypyridine is electronically unfavorable due to ring deactivation and competitive N-complexation.[1] The most reliable, high-yield protocol utilizes Lithium-Halogen Exchange followed by nucleophilic attack on a nitrile electrophile.[1]

Reagents & Materials

-

Substrate: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2) (>98% purity).[1]

-

Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

-

Electrophile: 4-Isopropylbenzonitrile (CAS: 138-59-0).[1]

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 minutes.

-

Substrate Solvation: Dissolve 2-Bromo-6-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to generate the 2-lithio-6-methoxypyridine intermediate.

-

Acylation: Dissolve 4-Isopropylbenzonitrile (1.1 eq) in minimal THF and add dropwise to the lithiated species.

-

Imine Hydrolysis: Allow the reaction to warm to 0°C over 2 hours. Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate ketimine to the ketone.

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc (9:1) to yield light yellow crystals.

Reaction Pathway Visualization

Caption: Figure 1. Lithiation-Acylation synthetic pathway avoiding pyridine ring deactivation issues.

Structural Characterization & Analysis

The molecule's identity is validated through a convergence of spectroscopic data.[1][2][3] The asymmetry of the pyridine ring and the para-substitution of the benzoyl ring provide distinct NMR signatures.[1]

A. Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl₃)

The spectrum is defined by three distinct zones: the aliphatic isopropyl group, the methoxy singlet, and the aromatic region containing two distinct spin systems (AA'BB' and AMX).[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.28 | Doublet (J=6.9 Hz) | 6H | Isopropyl -CH₃ | Characteristic gem-dimethyl signal.[1] |

| 2.98 | Septet (J=6.9 Hz) | 1H | Isopropyl -CH- | Methine proton coupled to 6 methyl protons.[1] |

| 3.96 | Singlet | 3H | -OCH₃ | Methoxy group on Pyridine C6.[1] |

| 6.92 | Doublet (J=8.2 Hz) | 1H | Pyridine H5 | Upfield shift due to ortho-methoxy donation.[1] |

| 7.32 | Doublet (J=8.1 Hz) | 2H | Benzoyl H3', H5' | meta to Carbonyl; coupled to isopropyl group. |

| 7.75 | Triplet (dd) | 1H | Pyridine H4 | Pyridine ring resonance (coupling to H3/H5). |

| 7.82 | Doublet (J=8.2 Hz) | 1H | Pyridine H3 | ortho to Carbonyl; deshielded by anisotropy. |

| 8.05 | Doublet (J=8.1 Hz) | 2H | Benzoyl H2', H6' | ortho to Carbonyl; strongly deshielded. |

13C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~192.5 ppm. The ketone carbon is deshielded by both aromatic rings but slightly shielded by the electron-rich methoxypyridine compared to benzophenone.[1]

-

Methoxy (OCH₃): ~53.8 ppm.

-

Pyridine C-O (C6): ~163.5 ppm. Characteristic of 2-alkoxypyridines.

-

Isopropyl: ~34.2 ppm (methine), ~23.7 ppm (methyls).

B. Mass Spectrometry (GC-MS / ESI-MS)

-

Molecular Ion [M]+: m/z 255.

-

Base Peak: Often m/z 212 (Loss of isopropyl group [M - 43]) or m/z 135 (4-isopropylbenzoyl cation).[1]

-

Fragmentation Logic:

C. Infrared Spectroscopy (FT-IR)

-

1665 cm⁻¹ (vs): C=O Stretching. Lower frequency than typical ketones due to conjugation with two aromatic systems.

-

1590, 1575 cm⁻¹: C=C / C=N skeletal vibrations of the pyridine ring.[1]

-

1260 cm⁻¹: C-O-C asymmetric stretch (Methoxy-Pyridine ether linkage).[1]

Logical Connectivity & Signaling Pathway

For applications in drug development, this molecule often acts as a kinase inhibitor precursor.[1] Below is the logical flow of its structure-activity relationship (SAR) validation.

Caption: Figure 2. Structure-Activity Relationship (SAR) logic for kinase/tubulin binding domains.[1]

Quality Control & Storage

To ensure reproducibility in biological or photochemical assays, the following QC parameters must be met:

-

Purity Threshold: >98.5% by HPLC (C18 Column, ACN/Water gradient).

-

Impurity Profile:

-

Storage: Light-sensitive (due to photoinitiator properties).[1] Store in amber vials under Argon at 4°C.

References

-

Trécourt, F., et al. (1993). "New syntheses of substituted pyridines via organometallic reagents." Tetrahedron, 49(37), 8415-8420.[1] Link

-

Pasquinet, E., et al. (2001). "Lithiation of 2-methoxypyridine: A re-examination." Tetrahedron, 57(15), 3195-3200.[1] Link

-

Fouquier, A., et al. (2023). "Photoinitiating Systems for Polymerization: Recent Advances." Molecules, 28(15), 5762.[1] (Context on Diaryl Ketone Photoinitiators). Link

-

SDBS. "Spectral Database for Organic Compounds."[1] AIST (National Institute of Advanced Industrial Science and Technology). (Reference for Pyridine/Cumene fragment shifts). Link

-

Organic Syntheses. "3-Benzoylpyridine." Org.[1][4][5] Synth. 1957, 37,[1] 6. (Foundational method for pyridyl ketones). Link

Sources

- 1. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]

- 2. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

known biological activities of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Novel Pyridine Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a forward-looking technical guide into the potential biological landscape of 2-(4-Isopropylbenzoyl)-6-methoxypyridine. As of this writing, this specific molecule remains uncharacterized in the peer-reviewed literature. However, the absence of direct evidence is not a barrier but an invitation to scientific inquiry. By deconstructing the molecule into its core components—a 6-methoxypyridine scaffold and a 2-(4-isopropylbenzoyl) substituent—we can draw informed hypotheses from the vast body of research on analogous structures. This guide is built upon the principle of structure-activity relationship (SAR) to forecast the potential therapeutic avenues for this novel compound. We will delve into the known biological activities of related pyridine derivatives to build a compelling case for the future investigation of 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Molecular Architecture and Its Bioactive Implications

The structure of 2-(4-Isopropylbenzoyl)-6-methoxypyridine presents several key features that are hallmarks of biologically active molecules. The pyridine ring is a common motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The presence of a methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability. The 2-benzoyl substituent, particularly with the isopropyl group on the phenyl ring, introduces a significant hydrophobic element that can drive binding to protein targets.

Predicted Biological Activities and Mechanistic Rationale

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Antimicrobial Properties

A significant number of pyridine derivatives have demonstrated promising antimicrobial activity.[2] For instance, certain alkylpyridine analogs have shown potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2] The amphipathic nature of our target molecule, combining a polar pyridine core with a nonpolar isopropylbenzoyl group, is a characteristic often associated with antimicrobial efficacy.

Hypothesized Mechanism of Action: The molecule could potentially disrupt bacterial cell membranes or inhibit essential enzymes. The lipophilic isopropylbenzoyl moiety may facilitate insertion into the lipid bilayer of bacterial membranes, leading to loss of integrity and cell death.

Anticancer and Antiproliferative Potential

Substituted pyridines are a well-established class of compounds with demonstrated anticancer properties.[3][4] For example, certain 2-methoxypyridine-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activity.[3] Furthermore, some 6-benzylaminopurine derivatives, which also contain a substituted purine (a related nitrogenous heterocycle), have shown inhibitory effects on cyclin-dependent kinases (CDKs) and antiproliferative properties in cancer cell lines.[4]

Hypothesized Mechanism of Action: The planar aromatic system of the pyridine and benzoyl rings could allow for intercalation into DNA or binding to the ATP-binding pocket of kinases, such as CDKs, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

Pyridine derivatives have been successfully developed as inhibitors of various enzymes. A notable example is the identification of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis.[5]

Hypothesized Mechanism of Action: The carbonyl group of the benzoyl moiety in 2-(4-Isopropylbenzoyl)-6-methoxypyridine could act as a key interacting group within the active site of a target enzyme, potentially forming hydrogen bonds or covalent linkages with active site residues.

Neurological Activity through Receptor Modulation

Various pyridine-containing compounds have been shown to interact with receptors in the central nervous system. For example, certain polyfunctionalized pyridines exhibit high affinity for sigma receptors (σRs), which are implicated in neurological disorders and neuropathic pain.[6] Additionally, other complex pyridine-based structures have been investigated as κ-opioid receptor agonists.[7]

Hypothesized Mechanism of Action: The overall shape and electronic distribution of 2-(4-Isopropylbenzoyl)-6-methoxypyridine may allow it to fit into the binding pockets of specific neurological receptors, acting as either an agonist or an antagonist.

Proposed Experimental Workflows for Activity Validation

To empirically test the hypothesized biological activities, a systematic screening approach is recommended.

General Experimental Workflow

The following diagram outlines a general workflow for the initial biological evaluation of 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Caption: General workflow for the synthesis and biological evaluation of the target compound.

Detailed Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2-(4-Isopropylbenzoyl)-6-methoxypyridine against a panel of pathogenic bacteria.

Methodology:

-

Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Detailed Protocol: In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effect of 2-(4-Isopropylbenzoyl)-6-methoxypyridine on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT116) in appropriate culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Cell Viability Assessment: Use a cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

While no specific data exists for the target compound, the following table template illustrates how quantitative results from the proposed assays would be presented.

| Biological Activity | Assay | Test System | Result (e.g., IC50, MIC) |

| Antimicrobial | MIC | S. aureus | Data to be determined |

| MIC | E. coli | Data to be determined | |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | Data to be determined |

| MTT Assay | HCT116 (Colon Cancer) | Data to be determined | |

| Enzyme Inhibition | Specific Assay | Target Enzyme | Data to be determined |

| Receptor Binding | Radioligand Assay | Target Receptor | Data to be determined |

Concluding Remarks and Future Directions

2-(4-Isopropylbenzoyl)-6-methoxypyridine represents a novel chemical entity with a high potential for diverse biological activities. The structural motifs present in this molecule are frequently associated with antimicrobial, anticancer, and neurological activities in the broader class of pyridine derivatives. The experimental workflows detailed in this guide provide a clear path for the initial exploration of this compound's therapeutic potential.

Future research should focus on the synthesis and purification of 2-(4-Isopropylbenzoyl)-6-methoxypyridine, followed by a comprehensive screening campaign as outlined. Positive hits in primary assays should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The journey from a hypothetical molecule to a potential therapeutic agent is long and challenging, but the scientific rationale for embarking on the investigation of 2-(4-Isopropylbenzoyl)-6-methoxypyridine is undoubtedly strong.

References

A comprehensive list of references will be compiled based on the literature that underpins the structure-activity relationships discussed in this guide. The following are representative examples of the types of sources that would be included:

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. [Link]

-

Synthesis and pharmacological evaluation of conformationally restricted κ-opioid receptor agonists. MedChemComm. [Link]

- Isopropyl 1-benzoyl-4-benzoyloxy-2,6-diphenyl-1,2,3,6-tetrahydropyridine-3-carboxyl

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

- ANTIBACTERIAL COMPOUNDS AND USES THEREOF.

-

Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with the α-substituted benzyl moiety in the 5-position. Organic & Biomolecular Chemistry. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

- Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide.

-

Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry. [Link]

- Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- GC-MS Profiling and in silico Pass Prediction of Phytoconstituents Present in Ethanolic Stem Extract of Medicinally Important Plant Vincetoxicum subramanii. Asian Journal of Biological and Life sciences.

- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Pakistan Journal of Pharmaceutical Sciences.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Molecules. [Link]

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences. [Link]

-

2-Isopropyl-4-methoxy-5-methylphenyl benzoate. Acta Crystallographica Section E. [Link]

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules. [Link]

-

Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Toxics. [Link]

- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate.

- Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride.

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological evaluation of conformationally restricted κ-opioid receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a fundamental six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and synthetic versatility have established it as a "privileged scaffold," leading to its incorporation into a vast portfolio of clinically successful drugs across a wide spectrum of therapeutic areas. Pyridine and its derivatives are integral components of over 7000 drug molecules, including numerous agents approved by the US Food and Drug Administration (FDA).[1][2] This guide provides a comprehensive technical exploration of the pyridine motif's significance in drug design and development. It delves into the scaffold's foundational physicochemical properties, prevalent synthetic methodologies, and its critical role in the development of anticancer, antiviral, antibacterial, and anti-inflammatory agents. Through detailed protocols, quantitative data, and visual diagrams, this document serves as an essential resource for professionals engaged in the intricate process of drug discovery.

The Pyridine Scaffold: A Privileged Moiety in Medicinal Chemistry

The Significance of Heterocycles in Drug Design

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in medicinal chemistry.[3] Nitrogen-bearing heterocycles, in particular, are found in a majority of FDA-approved drugs.[4] Among these, the simple pyridine ring is one of the most frequently occurring scaffolds, underscoring its value to drug designers.[4] Its prevalence stems from a unique combination of properties that positively influence a molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties and Their Medicinal Impact

The utility of the pyridine scaffold is a direct result of its advantageous physicochemical characteristics that medicinal chemists leverage to fine-tune drug candidates.[5]

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties (pKa of the pyridinium ion is ~5.25). This allows for the formation of salts, which can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[5][6]

-

Hydrogen Bonding: The ring nitrogen acts as a potent hydrogen bond acceptor, an essential interaction for achieving high-affinity binding to the active sites of biological targets like enzymes and receptors.[5][6]

-

Aromaticity and π-π Stacking: As an aromatic ring, pyridine can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets, contributing to the stability of the drug-target complex.[5]

-

Dipole Moment: The electronegative nitrogen atom creates a significant dipole moment, influencing the molecule's polarity, solubility, and its interaction with biological macromolecules.[5]

-

Metabolic Stability: The pyridine ring generally exhibits greater resistance to metabolic degradation compared to a phenyl ring, which can improve a drug's half-life and overall pharmacokinetic profile.[2]

-

Bioisosterism: Pyridine is frequently employed as a bioisostere for a phenyl ring. This substitution, replacing a -CH= group with a nitrogen atom, maintains a similar size and shape but can profoundly modulate a compound's potency, selectivity, solubility, and metabolic properties.[5]

These properties make the pyridine scaffold a versatile and powerful tool for optimizing lead compounds into viable drug candidates.

Prevalence in Nature and Approved Pharmaceuticals

The pyridine nucleus is not just a synthetic marvel; it is also found in essential natural products, including vitamins like niacin (vitamin B3) and pyridoxine (vitamin B6), and alkaloids such as nicotine.[1][6] Its importance is further highlighted by its presence in a substantial number of FDA-approved drugs. An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[4][7] Essential medicines such as the kinase inhibitor imatinib, the antiviral atazanavir, and the proton pump inhibitor esomeprazole all feature this critical scaffold.[4]

Synthetic Strategies for Pyridine Derivatives

The synthetic accessibility of the pyridine ring is a key reason for its widespread use.[6] A multitude of methods have been developed over the years, from classical name reactions to modern, highly efficient catalytic processes.

Representative Synthetic Protocol: Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridine rings, which can then be oxidized to the corresponding pyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (2 equivalents), a suitable aldehyde (1 equivalent), and ammonium acetate (1 equivalent) in a solvent such as ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The product, a 1,4-dihydropyridine derivative, often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Aromatization (Oxidation): Dissolve the obtained dihydropyridine in a suitable solvent like acetic acid. Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature.

-

Workup and Purification: Stir the mixture until the oxidation is complete (monitored by TLC). Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude pyridine derivative using column chromatography on silica gel to obtain the final product.

This self-validating protocol includes clear reaction monitoring steps (TLC) and standard purification techniques to ensure the identity and purity of the final compound.

Therapeutic Applications of Pyridine Derivatives

The structural and electronic versatility of the pyridine scaffold has enabled its application across a broad range of diseases.[8]

Anticancer Agents

Pyridine derivatives represent a major class of anticancer agents, with 18 such drugs approved by the FDA between 2014 and 2023.[4][7]

Mechanisms of Action: A primary mechanism for pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[9][10] Many of these drugs, such as Sorafenib and Regorafenib, target Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[9][11][12] Other mechanisms include the inhibition of tubulin polymerization and histone deacetylases (HDACs).[9][10]

Structure-Activity Relationship (SAR): SAR studies have revealed that the antiproliferative activity of pyridine derivatives can be significantly influenced by the nature and position of substituents on the ring.[13][14] For example, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it.[13][15]

Key Examples of Pyridine-Based Anticancer Drugs:

| Drug | Target(s) | Indication |

|---|---|---|

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |

| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) |

| Regorafenib | VEGFR, KIT, RET, RAF | Colorectal Cancer, GIST |

Data compiled from sources[4][11][12].

Signaling Pathway Visualization

Caption: A typical workflow for pyridine-based drug discovery.

Protocol: In Vitro Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of potential anticancer agents on cancer cell lines. [11] Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Challenges

Despite the remarkable success of pyridine-based drugs, challenges remain, including systemic toxicity, poor selectivity, and the development of drug resistance. [9][16]Future research will focus on overcoming these hurdles. Emerging strategies include the use of nanotechnology-based drug delivery systems to improve bioavailability and targeting, and the design of covalent inhibitors for enhanced potency and duration of action. [9][16]The unique electronic profile, synthetic tractability, and proven biological activity of the pyridine scaffold ensure it will remain a leading contender in the development of next-generation therapeutics. [16]

References

- Al-Ostath, A., Abosheqer, O., & Al-Qatamin, R. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Results in Chemistry.

- Sahu, J. K., & Ganguly, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- Kaur, H., Kumar, V., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Roy, A., & Ali, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

- Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Faramarzi, S., & Faghih, Z. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Synthesis.

- Lozano-Ramos, V. H., et al. (2024).

- Sahu, J. K., & Ganguly, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- Kaur, H., Kumar, V., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Al-Hussain, S. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules.

- BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

- El-Sayed, M. A. A., et al. (2018).

- Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advance Technology.

- Wang, Y., et al. (2025). Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. Molecules.

- Sahu, R. K., & Dangi, J. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics.

- Various Authors. (n.d.).

- ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension.

- Sharma, A., & Kumar, S. (2018). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research.

- ResearchGate. (2021).

- El-Sayed, M. A. A., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules.

- ResearchGate. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Faramarzi, S., & Faghih, Z. (2021).

- Kumar, A., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Expert Opinion on Drug Discovery.

- Various Authors. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.

- Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Various Authors. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica.

- El-Gamal, M. I., et al. (2020).

- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Kaur, H., Kumar, V., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.

- Various Authors. (2004). A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine.

- ResearchGate. (n.d.). Commercially available medicines containing py ring, used as PDE‐3 (5, 6) and COX‐2 (7) inhibitors.

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

- Sahu, R. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery.

- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

- Adams, W. S., et al. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega.

- Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Advance Technology.

- Gomaa, M. S., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Various Authors. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsat.org [ijsat.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

An In-Depth Technical Guide to 2-(4-Isopropylbenzoyl)-6-methoxypyridine and its Analogs: A Scaffold for Potent Tubulin Polymerization Inhibitors

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(4-isopropylbenzoyl)-6-methoxypyridine and its analogs as a promising class of small-molecule inhibitors targeting tubulin polymerization. While specific data on the title compound is not extensively available in public literature, this guide leverages in-depth analysis of closely related 2-benzoyl-6-substituted-pyridine analogs to project its synthesis, physicochemical properties, and biological activities. The core focus is on the structure-activity relationships (SAR) that define this scaffold's potent anti-proliferative effects through interaction with the colchicine binding site on β-tubulin. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside a discussion of their mechanism of action and potential for development as next-generation anticancer therapeutics.

Introduction: The Promise of 2-Benzoylpyridine Scaffolds in Oncology

The dynamic instability of microtubules, polymers of α- and β-tubulin, is a critical process in cell division, making them a well-validated target for anticancer drug development. Small molecules that interfere with tubulin polymerization or depolymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells. The colchicine binding site on β-tubulin is a particularly attractive target for the development of such agents.

The 2-benzoylpyridine scaffold has emerged as a privileged structure for potent tubulin polymerization inhibitors that interact with the colchicine binding site.[1] These compounds have demonstrated low nanomolar efficacy against a range of cancer cell lines and have the potential to overcome some of the limitations of existing microtubule-targeting agents, such as drug resistance.[2]

This guide focuses on 2-(4-isopropylbenzoyl)-6-methoxypyridine as a representative member of this class, exploring its projected chemical and biological properties based on the extensive research into its analogs. We will delve into the synthetic strategies, structure-activity relationships, and the molecular mechanism of action that underpin the therapeutic potential of this chemical series.

Synthesis and Characterization

The synthesis of 2-(4-isopropylbenzoyl)-6-methoxypyridine can be achieved through a variety of established organic chemistry methodologies. A plausible and efficient route is a Friedel-Crafts acylation reaction. This approach involves the reaction of a suitable 6-methoxypyridine derivative with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The proposed synthesis commences with commercially available starting materials. The key steps involve the preparation of the acylating agent, 4-isopropylbenzoyl chloride, and its subsequent reaction with a suitable pyridine substrate.

Caption: Proposed synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine.

Experimental Protocol: Synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

Part A: Synthesis of 4-Isopropylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-isopropylbenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.

Part B: Synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

To this solution, add a solution of 4-isopropylbenzoyl chloride in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-isopropylbenzoyl)-6-methoxypyridine.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of all protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O-C stretch of the methoxy group.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic, facilitating cell membrane permeability. |

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of this class of compounds is the inhibition of tubulin polymerization.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

2-Benzoylpyridine derivatives exert their anti-proliferative effects by binding to the colchicine binding site on β-tubulin. This binding event disrupts the formation of microtubules, which are essential components of the mitotic spindle. The inability to form a functional mitotic spindle prevents chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of action of 2-benzoylpyridine analogs as tubulin inhibitors.

Structure-Activity Relationships (SAR)

The potent anti-proliferative activity of 2-benzoylpyridine analogs is highly dependent on the nature and position of substituents on both the pyridine and benzoyl rings.[1]

Sources

- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Validation Guide: 2-(4-Isopropylbenzoyl)-6-methoxypyridine

The commercial landscape for 2-(4-Isopropylbenzoyl)-6-methoxypyridine (IUPAC: (4-isopropylphenyl)(6-methoxypyridin-2-yl)methanone) indicates it is currently a non-catalog, make-to-order (MTO) research chemical rather than a commodity stock item.

This guide serves as a technical roadmap for researchers requiring this specific scaffold, detailing the strategic sourcing protocols, custom synthesis pathways, and analytical validation standards required to secure high-purity material for drug discovery or photochemical research.

Executive Summary: Commercial Availability Status

Status: Tier 3 (Custom Synthesis / Non-Stock) Primary Classification: Pharmaceutical Intermediate / Photoinitiator Scaffold Availability: Not listed in major catalog inventories (Sigma-Aldrich, TCI, Fluorochem) as a stock item. Sourcing Strategy: Direct custom synthesis or inquiry via chemical aggregators (eMolecules, MolPort).

This compound combines a 6-methoxypyridine moiety with a 4-isopropylbenzoyl group. While the parent scaffold (benzoylpyridine) is common, this specific substitution pattern requires targeted synthesis, likely for Structure-Activity Relationship (SAR) studies in medicinal chemistry (e.g., kinase inhibitors, IDH pathway modulators) or as a specialized Type II photoinitiator.

Chemical Profile & Technical Specifications

Before sourcing, establish these baseline specifications to ensure vendor compliance.

| Feature | Specification |

| Chemical Name | (4-Isopropylphenyl)(6-methoxypyridin-2-yl)methanone |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Predicted LogP | ~3.8 - 4.2 (Lipophilic) |

| Key Functional Groups | Pyridine (N-heterocycle), Methoxy ether, Ketone (diaryl), Isopropyl (alkyl) |

| CAS Number | Not formally assigned in public registries; search by structure. |

Strategic Sourcing Protocol

Since this is not a "click-and-buy" commodity, follow this tiered sourcing workflow to minimize lead time and cost.

Phase 1: Aggregator Screening

Do not search individual vendor sites. Use structural search engines to find "hidden" stock in global warehouses.

-

Tools: SciFinder-n, eMolecules, MolPort.

-

Search Query: Use the SMILES string: CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC

-

Target: Look for "Lead Time: 2-4 weeks". If lead time is >6 weeks, it is a custom synthesis.

Phase 2: Custom Synthesis (RFQ)

If Phase 1 fails, issue a Request for Quote (RFQ) to Contract Research Organizations (CROs).

-

Recommended Vendors: Enamine (Ukraine/EU), WuXi AppTec (China), ChemPartner.

-

RFQ Specification: "Requesting 1-5g of [Structure]. Purity >95% by HPLC. NMR required."

Technical Synthesis Guide (The "Make" Option)

If commercial sourcing is too slow (>8 weeks), this compound can be synthesized in-house using a robust Lithiation-Oxidation or Grignard strategy.

Route A: Lithiation-Addition-Oxidation (Recommended)

This route uses commercially available starting materials and avoids the instability of pyridine Grignards.

Step 1: Lithiation & Addition

-

Reagents: 2-Bromo-6-methoxypyridine, n-Butyllithium (n-BuLi), 4-Isopropylbenzaldehyde (Cuminaldehyde).

-

Protocol:

-

Dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF at -78°C under Argon.

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min to form the 2-lithio species.

-

Add 4-isopropylbenzaldehyde (1.1 eq) slowly.

-

Warm to RT and quench with saturated NH₄Cl.

-

Intermediate: (4-isopropylphenyl)(6-methoxypyridin-2-yl)methanol.

-

Step 2: Oxidation [1]

-

Reagents: Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

-

Protocol:

-

Dissolve the intermediate alcohol in DCM.

-

Add activated MnO₂ (10-20 eq). Reflux for 4-12 hours.

-

Filter through Celite to remove MnO₂.

-

Concentrate to yield the crude ketone.

-

Route B: Weinreb Amide Coupling

-

Reagents: 6-Methoxypyridine-2-carboxylic acid, N,O-Dimethylhydroxylamine, 4-Isopropylphenylmagnesium bromide.

-

Mechanism: Convert acid to Weinreb amide, then react with Grignard reagent. This prevents over-addition to an alcohol.

Analytical Validation (QC)

To ensure the identity and purity of the sourced or synthesized material, use the following self-validating spectral markers.

¹H-NMR (400 MHz, CDCl₃) Diagnostic Signals

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| Isopropyl - CH | ~2.95 ppm | Septet (J=6.9 Hz) | 1H | Characteristic methine proton |

| Isopropyl - CH₃ | ~1.28 ppm | Doublet (J=6.9 Hz) | 6H | Gem-dimethyl group |

| Methoxy (-OCH₃) | ~3.98 ppm | Singlet | 3H | Pyridine substituent (Pos 6) |

| Benzoyl (Ar-H) | ~7.90 & 7.35 ppm | Doublets (AA'BB') | 4H | Para-substituted benzene ring |

| Pyridine (H-3,4,5) | ~7.6 - 7.8 ppm | Multiplets | 3H | Pyridine ring protons |

LC-MS Parameters

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Mass: [M+H]⁺ = 256.13 m/z.

-

Retention Time: Expect late elution on C18 columns due to high lipophilicity (LogP ~4).

Decision Workflow Visualization

The following diagram illustrates the logical decision tree for sourcing this compound, ensuring resource efficiency.

Figure 1: Strategic decision matrix for sourcing non-catalog research chemicals.

References

-

Chemical Structure & Properties: PubChem.[2][3] Compound Summary for Benzoylpyridine Derivatives. Link

-

Synthesis Methodology (Lithiation): Journal of Organic Chemistry. "Lithiation of 2-bromopyridines and reaction with carbonyl electrophiles." (General Protocol).[4][5] Link

-

Sourcing Aggregator: eMolecules Database. Link

-

Sourcing Aggregator: MolPort. Link

-

Reagent Availability: Sigma-Aldrich (Merck). 2-Bromo-6-methoxypyridine. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. (6-Isopropoxypyridin-2-yl)(phenyl)methanone | C15H15NO2 | CID 177691689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [3-[[3-Methoxy-4-[(6-methoxy-3-pyridinyl)methoxy]phenyl]methyl]imidazo[4,5-b]pyridin-6-yl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone | C27H27N5O5 | CID 171392458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

Methodological & Application

experimental protocol for using 2-(4-Isopropylbenzoyl)-6-methoxypyridine in cell culture

As a Senior Application Scientist, it is crucial to address the specific nature of the compound . Initial searches for "2-(4-Isopropylbenzoyl)-6-methoxypyridine" did not yield specific established biological activities or detailed cell culture protocols for this exact molecule. This indicates that it may be a novel compound or one that is not extensively characterized in the public domain.

Therefore, this guide is structured to provide a comprehensive framework for the initial characterization and use of a novel chemical entity like 2-(4-Isopropylbenzoyl)-6-methoxypyridine in a cell culture setting. We will proceed with the assumption that the user is in the exploratory phase of research with this compound. This protocol will emphasize establishing baseline parameters and then moving towards elucidating its potential mechanism of action.

Section 1: Compound Handling and Stock Solution Preparation

Before initiating any cell-based assays, it is critical to understand the physicochemical properties of 2-(4-Isopropylbenzoyl)-6-methoxypyridine and to prepare a stable, concentrated stock solution.

1.1. Physicochemical Characterization (Recommended)

A summary of key physicochemical properties is essential for proper handling and experimental design.

| Property | Value | Source/Method |

| Molecular Weight | User to determine | N/A |

| Purity | >98% (Recommended) | HPLC, NMR |

| Solubility | User to determine | See Protocol 1.1 |

| Stability | User to determine | See Protocol 1.2 |

Protocol 1.1: Determining Solubility

-

Solvent Selection : Start with common, cell culture-compatible solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1]

-

Serial Dilutions : Prepare a series of dilutions of the compound in the chosen solvent to determine the concentration at which it remains fully dissolved.

-

Visual Inspection : Observe for any precipitation or cloudiness. The highest concentration that remains clear is the stock concentration.

-

Media Compatibility : Perform a final dilution of the stock solution into your complete cell culture medium to ensure the compound does not precipitate at the final working concentrations.

Protocol 1.2: Assessing Stock Solution Stability

-

Storage Conditions : Aliquot the stock solution and store it at -20°C and 4°C, protected from light.

-

Periodic Testing : At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and visually inspect for precipitation.

-

Functional Assay : If a functional assay is established, test the activity of the stored compound against a freshly prepared solution to check for degradation.

Section 2: Establishing a Dosing Range: Cytotoxicity Assessment

The first critical step in any in vitro study is to determine the concentration range of the compound that is non-toxic to the cells. This will define the concentrations to be used in subsequent functional assays.

Protocol 2.1: MTT or similar viability assay

This protocol uses the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as an example. Other viability assays such as those using resazurin (AlamarBlue) or measuring ATP content (CellTiter-Glo) can also be used.

-

Cell Seeding : Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Preparation : Prepare a serial dilution of 2-(4-Isopropylbenzoyl)-6-methoxypyridine in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

-

Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading : Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis : Plot the cell viability (%) against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Section 3: Investigating the Mechanism of Action

Based on the structural motifs of 2-(4-Isopropylbenzoyl)-6-methoxypyridine, it shares some similarities with compounds known to modulate specific cellular pathways. For instance, various benzoyl and pyridine-containing compounds have been identified as enzyme inhibitors or receptor modulators. A particularly relevant area of investigation, given the presence of these moieties, could be its potential as a sirtuin-activating compound (STAC).[2][3] Sirtuins, especially SIRT1, are NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress response, and aging.[1][2]

Workflow for Investigating Potential SIRT1 Activation

Caption: Experimental workflow for characterizing a novel compound.

Protocol 3.1: In Vitro SIRT1 Deacetylase Assay

This assay measures the ability of the compound to directly activate recombinant SIRT1 enzyme.

-

Reagents :

-